![molecular formula C12H24N2O2 B7970272 (R)-tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate](/img/structure/B7970272.png)
(R)-tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate
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Overview
Description
®-3-Isopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Isopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-3-Isopropylamino-pyrrolidine.
Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl ester.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of ®-3-Isopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester is scaled up using continuous flow reactors. This method ensures consistent quality and high yield while minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl ester group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.33 g/mol
- CAS Number : 820969-25-3
The structure of (R)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate features a tert-butyl group, an isopropylamino moiety, and a carboxylate functional group, which contribute to its unique chemical properties and biological activities.
Pharmaceutical Applications
- Chiral Building Block :
-
Potential Antidepressant Activity :
- Preliminary studies suggest that pyrrolidine derivatives may exhibit antidepressant-like effects. Research into the pharmacodynamics of this compound could provide insights into its potential use as an antidepressant agent.
- Neuroprotective Properties :
Synthesis and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Starting Materials : tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate.
- Reaction Conditions : Hydrogenation using palladium on carbon in ethanol under controlled pressure and temperature conditions.
The yield can be optimized through careful control of reaction parameters, demonstrating the importance of synthetic methodology in pharmaceutical development .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ®-3-Isopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. It acts as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include inhibition or activation of enzymatic processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Isopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester: The enantiomer of the compound, with different biological activity.
N-tert-Butoxycarbonyl-3-isopropylamino-pyrrolidine: A similar compound with a different protecting group.
Uniqueness
®-3-Isopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific chiral configuration, which imparts distinct biological properties. Its ability to act as a versatile intermediate in various synthetic pathways makes it valuable in both research and industrial applications.
Biological Activity
(R)-tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate, with the CAS number 1289385-05-2, is a chiral building block that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and an isopropylamino group, making it a subject of various pharmacological studies.
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.34 g/mol
- Purity : Typically available at 95% purity .
The biological activity of this compound can be attributed to its structural similarity to biologically active molecules. Its mechanism of action often involves interaction with specific enzymes or receptors, which can lead to inhibition or modulation of various biological pathways.
Neuraminidase Inhibition
One significant area of research has focused on the compound's role as an inhibitor of neuraminidase, an enzyme critical for the replication of influenza viruses. Studies have shown that derivatives of pyrrolidine compounds exhibit inhibitory effects against neuraminidase with Ki values in the micromolar range . For instance, some pyrrolidine analogs have been optimized to show enhanced potency compared to standard inhibitors.
In Vitro Studies
A study investigating the antiviral properties of pyrrolidine derivatives, including this compound, demonstrated significant inhibition of viral replication in cell cultures. The effective concentration (EC50) for reducing cytopathogenic effects was determined using the MTT assay, which quantifies cell viability based on metabolic activity .
Compound | EC50 (µM) | Mechanism |
---|---|---|
This compound | X | Neuraminidase inhibition |
Control (standard inhibitor) | Y | Neuraminidase inhibition |
Note: Specific EC50 values are illustrative; actual values should be referenced from experimental data.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications on the isopropylamino group significantly influence the compound's inhibitory potency. Substituting different functional groups can either enhance or diminish biological activity, highlighting the importance of precise structural configuration for therapeutic efficacy .
Applications in Drug Development
This compound serves as a crucial intermediate in synthesizing more complex biologically active molecules. Its chiral nature allows it to be utilized in asymmetric synthesis processes, which are essential for developing enantiomerically pure drugs .
Properties
IUPAC Name |
tert-butyl (3R)-3-(propan-2-ylamino)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(2)13-10-6-7-14(8-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRECQALUKGSSFA-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[C@@H]1CCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.